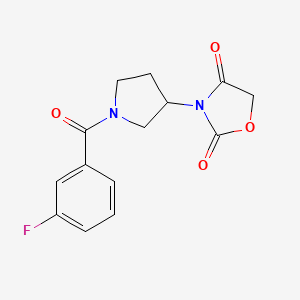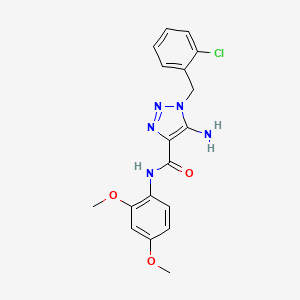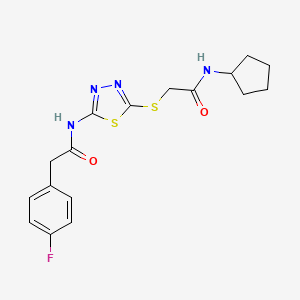![molecular formula C16H19N3O B2652284 N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine CAS No. 2034607-80-0](/img/structure/B2652284.png)
N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine” is a chemical compound. It is structurally related to drugs like 5-APDB and 5-MAPB, which have similar effects to MDMA and have been used as recreational drugs .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans involves several key steps including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions . During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have explored the synthesis and characterization of pyrazole derivatives, showcasing methods for creating compounds with potential antitumor, antifungal, and antibacterial activities. For instance, the synthesis, characterization, and X-ray crystal study of pyrazole derivatives have been conducted to identify pharmacophore sites with antitumor, antifungal, and antibacterial activities (Titi et al., 2020). These studies often involve detailed chemical analysis techniques, including FT-IR, UV–visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography, to elucidate the structure and properties of the synthesized compounds.
Potential Biological Activities
The chemical structure may belong to a class of compounds with potential biological activities. For example, the study of benzopyranylamine compounds has revealed anti-tumor agents, particularly active against human breast, CNS, and colon cancer cell lines, demonstrating total growth inhibition in vitro at very low concentrations (Jurd, 1996). These findings suggest that compounds with similar structures may also possess significant biological activities, warranting further investigation.
Chemical Properties and Reactions
The exploration of chemical properties and reactions involving compounds with similar structures to N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine offers insights into their potential applications. Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and the evaluation of their antimicrobial activities provides an example of how such compounds can be synthesized and applied in the search for new antimicrobial agents (Bayrak et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-16-13(5-8-20-16)9-12(1)11-17-14-4-7-19-15(10-14)3-6-18-19/h1-3,6,9,14,17H,4-5,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKSAZFJTTWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NCC3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)



![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)

![7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2652216.png)
![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2652222.png)

